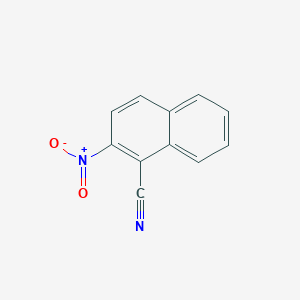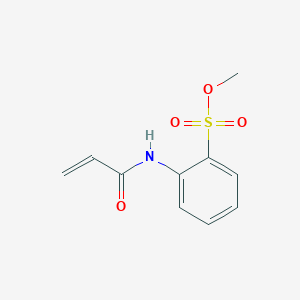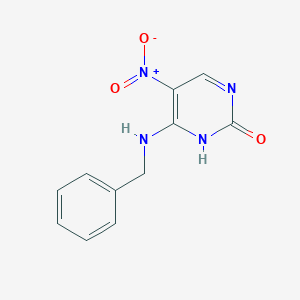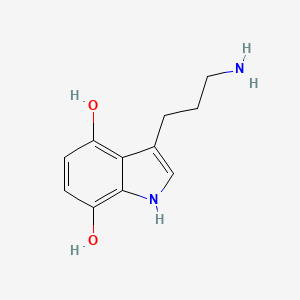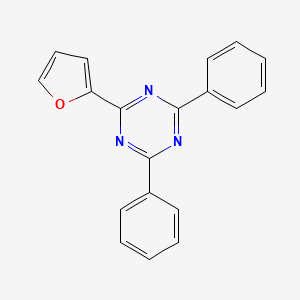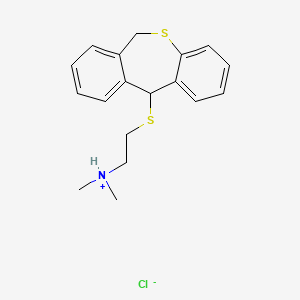
1,2,4-Butanetriol,triacetate,(S)-(9ci)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Butanetriol, triacetate, (S)-(9ci) is a chemical compound with the molecular formula C10H16O6 and a molecular weight of 232.2304 g/mol . This compound is a derivative of 1,2,4-butanetriol, which is an alcohol with three hydrophilic alcoholic hydroxyl groups . The compound is chiral, meaning it has two possible enantiomers .
準備方法
Synthetic Routes and Reaction Conditions
1,2,4-Butanetriol, triacetate can be synthesized through the acetylation of 1,2,4-butanetriol. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction conditions typically include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of 1,2,4-butanetriol, triacetate involves similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
化学反応の分析
Types of Reactions
1,2,4-Butanetriol, triacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,2,4-butanetriol and acetic acid.
Oxidation: It can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 1,2,4-Butanetriol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,2,4-Butanetriol, triacetate has several applications in scientific research:
作用機序
The mechanism of action of 1,2,4-butanetriol, triacetate involves its hydrolysis to release 1,2,4-butanetriol and acetic acid . The released 1,2,4-butanetriol can interact with various molecular targets and pathways, depending on the specific application. For example, in drug delivery systems, it can enhance the solubility and bioavailability of the active pharmaceutical ingredient .
類似化合物との比較
Similar Compounds
1,2,4-Butanetriol: The parent compound with three hydroxyl groups.
Glycerol: A similar triol with three hydroxyl groups but different structural arrangement.
Erythritol: Another polyol with four hydroxyl groups.
Uniqueness
1,2,4-Butanetriol, triacetate is unique due to its acetylated structure, which imparts different chemical properties compared to its parent compound and other similar triols. The acetyl groups make it more hydrophobic and alter its reactivity, making it suitable for specific applications in chemistry and industry .
特性
分子式 |
C10H16O6 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
[(3S)-3,4-diacetyloxybutyl] acetate |
InChI |
InChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3/t10-/m0/s1 |
InChIキー |
RPOOYSKKKVGNAP-JTQLQIEISA-N |
異性体SMILES |
CC(=O)OCC[C@@H](COC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCCC(COC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13755186.png)
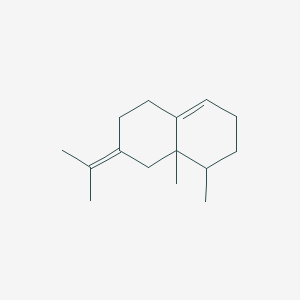
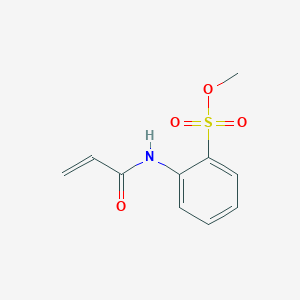
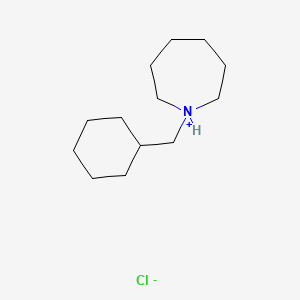
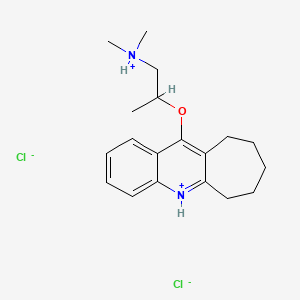
![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
![Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-](/img/structure/B13755214.png)
